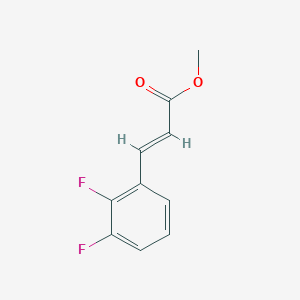

(E)-Methyl 3-(2,3-difluorophenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNDWCFVMLOUHP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of E Methyl 3 2,3 Difluorophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (E)-Methyl 3-(2,3-difluorophenyl)acrylate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D correlation experiments, is essential for an unambiguous assignment of its structure and the (E)-stereochemistry of the double bond.

The ¹H NMR spectrum provides crucial information about the proton environments within the molecule. The key signals correspond to the methyl ester protons, the two vinylic protons, and the three aromatic protons on the difluorophenyl ring.

Vinylic Protons: The two protons on the carbon-carbon double bond (α and β to the carbonyl group) are chemically distinct. The proton α to the carbonyl (Hα) is expected to appear as a doublet, while the proton β to the carbonyl (Hβ) will also be a doublet. A key diagnostic feature for establishing the (E)-stereochemistry is the coupling constant between these two vinylic protons (³J_HαHβ_). For trans-alkenes, this coupling constant is typically large, in the range of 12-18 Hz. rsc.org In the case of methyl acrylate (B77674) itself, the trans coupling is approximately 17.4 Hz. The signal for Hβ is generally shifted further downfield than Hα due to its proximity to the aromatic ring.

Aromatic Protons: The 2,3-difluorophenyl group gives rise to a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0–7.6 ppm). The three aromatic protons will show coupling to each other (³J_HH_ and ⁴J_HH_) as well as coupling to the two fluorine atoms (³J_HF_ and ⁴J_HF_). These overlapping coupling patterns result in complex multiplets that require advanced techniques or simulation for full interpretation.

Methyl Protons: The methyl ester (-OCH₃) protons will appear as a sharp singlet, typically in the range of δ 3.7–3.9 ppm, a characteristic region for methyl esters of α,β-unsaturated carboxylic acids. beilstein-journals.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 | s (singlet) | N/A |

| Hα (vinylic) | 6.3 - 6.6 | d (doublet) | ³J_HαHβ ≈ 16 |

| Hβ (vinylic) | 7.6 - 7.9 | d (doublet) | ³J_HαHβ_ ≈ 16 |

| Ar-H | 7.1 - 7.5 | m (multiplet) | Various H-H and H-F couplings |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. For this compound, eight distinct carbon signals are expected: the methyl carbon, the carbonyl carbon, two vinylic carbons, and four unique aromatic carbons (two of which are directly bonded to fluorine).

The fluorine substituents have a significant impact on the chemical shifts of the aromatic carbons. Carbon atoms directly bonded to fluorine (C-F) exhibit large, characteristic one-bond coupling constants (¹J_CF_). libretexts.org These signals appear as doublets in a proton-decoupled ¹³C spectrum. The chemical shifts are also strongly deshielded, appearing far downfield. Carbons that are two or three bonds away from a fluorine atom will also show smaller couplings (²J_CF_ and ³J_CF_).

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165–168 ppm. libretexts.org

Vinylic Carbons: The two sp² hybridized vinylic carbons will appear in the δ 115-145 ppm range. The carbon β to the carbonyl is generally found at a lower field than the α-carbon.

Aromatic Carbons: The six aromatic carbons will produce four signals due to symmetry. The two carbons directly attached to fluorine (C2 and C3) will be significantly downfield and will appear as doublets with large ¹J_CF_ coupling constants. The other aromatic carbons will also show smaller C-F couplings.

Methyl Carbon (-OCH₃): The sp³ hybridized methyl carbon will appear at the upfield end of the spectrum, typically around δ 52 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| -OCH₃ | ~52 | No |

| Cα (vinylic) | ~120 | Possible small ⁴J_CF |

| Cβ (vinylic) | ~140 | Possible small ³J_CF_ |

| C1 (Ar, C-C=) | ~125 | Yes (²J_CF_ and ³J_CF_) |

| C2 (Ar, C-F) | ~152 | Yes (large ¹J_CF_) |

| C3 (Ar, C-F) | ~149 | Yes (large ¹J_CF_) |

| C4, C5, C6 (Ar, C-H) | 115-130 | Yes (²J_CF_, ³J_CF_, ⁴J_CF_) |

| C=O (ester) | ~166 | Possible small ⁴J_CF_ |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nuclei. alfa-chemistry.comwikipedia.org Since the two fluorine atoms in the 2,3-difluorophenyl group are in different chemical environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of aryl fluorides typically appear in the range of -100 to -170 ppm relative to CFCl₃. alfa-chemistry.comcolorado.edu

Each fluorine signal will be split by the other fluorine atom (³J_FF_) and by neighboring aromatic protons (³J_HF_ and ⁴J_HF_). This results in a complex multiplet, often a doublet of multiplets, for each fluorine environment. The magnitude of these coupling constants provides valuable structural information.

While 1D NMR provides essential data, 2D NMR experiments are often necessary to assemble the complete structural puzzle and confirm assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. Key expected correlations would be between the two vinylic protons (Hα and Hβ) and among the adjacent protons on the aromatic ring. This helps to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It allows for the unambiguous assignment of protonated carbons, such as the methyl group, the vinylic carbons, and the C-H aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. Expected key correlations for this compound include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The vinylic proton Hα to the carbonyl carbon (C=O) and the vinylic carbon Cβ.

The vinylic proton Hβ to the aromatic carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For confirming the (E)-stereochemistry, a strong NOE correlation would be expected between the vinylic proton Hβ and the adjacent aromatic proton at position 4 of the phenyl ring. The absence of a strong NOE between Hα and Hβ would further support the trans configuration.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum of this compound is expected to be dominated by several strong, characteristic absorption bands.

Carbonyl (C=O) Stretch: As an α,β-unsaturated ester, the C=O stretching vibration is expected to appear as a very strong and sharp band. Conjugation with the C=C double bond lowers the frequency compared to a saturated ester. For acrylate esters, this band typically appears in the range of 1715–1730 cm⁻¹. spectroscopyonline.com

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond, conjugated with both the aromatic ring and the carbonyl group, is expected to give a medium to strong absorption band around 1630–1640 cm⁻¹.

C-O Stretches: The ester C-O stretching vibrations will produce strong bands in the fingerprint region, typically around 1300-1100 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically appear as a series of absorptions in the 1600–1450 cm⁻¹ region.

C-F Stretches: The carbon-fluorine stretching vibrations of aryl fluorides give rise to very strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. rsc.org

Vinylic C-H Bends: The out-of-plane bending vibration for the trans C-H bonds of the alkene is expected to be a strong band in the 960–990 cm⁻¹ region, providing further evidence for the (E)-stereochemistry.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1715 - 1730 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1630 - 1640 | Medium - Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium - Variable |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

| C-F (Aryl) | Stretch | 1300 - 1100 | Strong |

| =C-H (trans) | Out-of-plane Bend | 960 - 990 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a vital tool for analyzing the vibrational modes of this compound, providing data that is complementary to infrared (IR) spectroscopy. The analysis of its Raman spectrum would be expected to highlight key functional groups and structural features.

The most prominent bands in the Raman spectrum would arise from the stretching vibrations of the C=C double bonds of the acrylate moiety and the aromatic ring. The acrylate C=C stretch typically appears as a strong band in the region of 1630-1650 cm⁻¹. The C=O stretching vibration of the ester group, while strong in the IR spectrum, usually presents as a weaker band in the Raman spectrum around 1710-1730 cm⁻¹.

Vibrations associated with the difluorophenyl ring would also be evident. Aromatic C-C stretching modes are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The C-F stretching vibrations would likely appear in the 1100-1300 cm⁻¹ region. Furthermore, the symmetric and asymmetric stretching vibrations of the CH₃ group of the methyl ester would be observable, typically around 2850 cm⁻¹ and 2950 cm⁻¹, respectively. researchgate.net The analysis of these vibrational modes, when compared to theoretical calculations, allows for a detailed confirmation of the molecular structure.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Phenyl Ring |

| Aliphatic C-H Stretch (asymmetric) | ~2950 | Methyl Group |

| Aliphatic C-H Stretch (symmetric) | ~2850 | Methyl Group |

| Carbonyl C=O Stretch | 1710-1730 | Ester |

| Alkene C=C Stretch | 1630-1650 | Acrylate |

| Aromatic C=C Stretch | 1400-1600 | Phenyl Ring |

| C-F Stretch | 1100-1300 | Difluorophenyl |

Note: The data in this table is predictive, based on the analysis of similar compounds like methyl acrylate and its copolymers. researchgate.netchemicalbook.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The chemical formula for the compound is C₁₀H₈F₂O₂, which corresponds to a molecular weight of approximately 198.17 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass, providing strong evidence for the compound's identity.

Under electron impact (EI) ionization, the molecular ion peak ([M]⁺) would be expected at m/z 198. The fragmentation pattern would likely proceed through several characteristic pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): A primary fragmentation event would be the cleavage of the ester's methoxy group, resulting in a prominent fragment ion at m/z 167. This corresponds to the [M-31]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting ion could lose carbon monoxide, leading to a fragment at m/z 139.

Cleavage of the acrylate side chain: Fragmentation could also occur at the bond between the phenyl ring and the acrylate chain, leading to ions corresponding to the difluorophenyl moiety and the methyl acrylate fragment.

These predicted pathways help to piece together the molecular structure and confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in its solid state, including its conformation, bond lengths, bond angles, and how the molecules arrange themselves in a crystal lattice.

A single-crystal X-ray diffraction study would unambiguously confirm the (E)-configuration of the double bond in the acrylate moiety. In related crystal structures of other (E)-methyl acrylate derivatives, the molecule adopts an extended conformation with torsion angles around the C=C bond close to 180°. researchgate.netnih.gov

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal packing would be stabilized by a network of weaker intermolecular interactions. The most significant of these are expected to be C-H···O hydrogen bonds. researchgate.net In the crystal structures of analogous compounds, these interactions are common, where a hydrogen atom from a phenyl ring or a methyl group interacts with the oxygen atom of a carbonyl group on an adjacent molecule. researchgate.netnih.govnih.gov

These C-H···O interactions often lead to the formation of specific supramolecular structures, such as inversion dimers or one-dimensional chains. researchgate.netnih.gov Additionally, other weak interactions may play a role in the crystal packing, including:

C-H···F interactions: The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice.

Dipole-dipole interactions: The polar C=O and C-F bonds create molecular dipoles that influence the packing arrangement. libretexts.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. While there are no specific published studies on the polymorphism of this compound, it is conceivable that it could exhibit this behavior.

Crystallization studies would be necessary to explore this possibility. The formation of different polymorphs can often be controlled by varying the crystallization conditions, such as the choice of solvent, the rate of cooling or evaporation, and the temperature. For related acrylate derivatives, single crystals suitable for X-ray diffraction have been obtained by slow evaporation from solvents like ethyl acetate (B1210297) or ethanol. nih.gov A systematic screening of various solvents and conditions would be required to determine if this compound can form multiple polymorphic structures.

Reactivity and Mechanistic Studies of E Methyl 3 2,3 Difluorophenyl Acrylate

Conjugate Addition Reactions to the Activated Alkene (Michael Additions)

The carbon-carbon double bond in (E)-Methyl 3-(2,3-difluorophenyl)acrylate is electron-deficient due to the electron-withdrawing effects of the adjacent ester group and the difluorophenyl ring. This electronic characteristic makes it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles in a conjugate addition, or Michael, reaction.

Nucleophilic Addition Pathways of various Michael Donors

A variety of nucleophiles, known as Michael donors, can add to the β-carbon of the acrylate (B77674) system. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.

Common Michael donors that are expected to react with this compound include:

Carbon Nucleophiles: Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), organocuprates (Gilman reagents), and nitroalkanes.

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and hydrazines (aza-Michael addition).

Oxygen Nucleophiles: Alcohols and phenols (oxa-Michael addition), often requiring basic catalysis.

Sulfur Nucleophiles: Thiols and thiophenols (thia-Michael addition), which are particularly effective nucleophiles for this reaction.

Phosphorus Nucleophiles: Phosphines and phosphites (phospha-Michael addition).

The reactivity of the Michael donor and the specific reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction's efficiency and outcome.

Table 1: Representative Michael Additions to Activated Alkenes

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Diethyl malonate | Methyl cinnamate | NaOEt/EtOH | Diethyl 2-(1-methoxy-1-oxo-3-phenylpropan-2-yl)malonate | High |

| Thiophenol | Methyl acrylate | Et3N/CH2Cl2 | Methyl 3-(phenylthio)propanoate | >95 |

| Benzylamine | Methyl acrylate | None/Neat | Methyl 3-(benzylamino)propanoate | 95 |

Stereocontrol in Michael Additions Involving this compound

The Michael addition to this compound can generate up to two new stereocenters, at the α and β positions of the original double bond. Controlling the stereochemical outcome of these reactions is a significant area of research. Asymmetric Michael additions can be achieved using chiral auxiliaries, chiral catalysts, or chiral nucleophiles.

For instance, the use of chiral organocatalysts, such as cinchona alkaloid derivatives, has been shown to be effective in promoting highly enantioselective Michael additions of various nucleophiles to α,β-unsaturated esters. masterorganicchemistry.com The stereochemical outcome is often rationalized by the formation of a well-organized transition state involving the catalyst, the Michael donor, and the Michael acceptor. The difluorophenyl group in this compound is expected to play a crucial role in the steric and electronic interactions within this transition state, thereby influencing the diastereoselectivity and enantioselectivity of the reaction.

Catalyst-Free Michael Additions to Fluorinated Acrylates

Interestingly, certain Michael additions, particularly with highly nucleophilic amines (aza-Michael addition), can proceed efficiently without the need for a catalyst. These reactions are often carried out under solvent-free conditions, making them environmentally benign. umich.eduresearchgate.netsemanticscholar.org The reaction typically involves simply mixing the amine and the acrylate and stirring at room or elevated temperature. umich.eduresearchgate.netsemanticscholar.org The high reactivity in these cases is attributed to the inherent nucleophilicity of the amine and the electrophilicity of the acrylate. The electron-withdrawing nature of the 2,3-difluorophenyl group in this compound is expected to enhance its reactivity in such catalyst-free transformations.

Phospha-Michael and Sulfa-Michael Additions to α-Fluorinated Acrylates

The addition of phosphorus- and sulfur-based nucleophiles to activated alkenes, known as phospha- and sulfa-Michael additions, respectively, are powerful methods for forming carbon-phosphorus and carbon-sulfur bonds.

Phospha-Michael Addition: The reaction of phosphines or phosphites with this compound is expected to proceed readily. rsc.orgnih.govchemrxiv.org These reactions can sometimes be catalyzed by Lewis acids or bases, but can also occur under neutral conditions. The resulting phosphonated products are valuable intermediates in organic synthesis and medicinal chemistry.

Sulfa-Michael Addition: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated esters. The sulfa-Michael addition to this compound is anticipated to be a facile and high-yielding reaction, often proceeding under mild, base-catalyzed conditions. organic-chemistry.orgbuchler-gmbh.comnih.gov The high acidity of thiols and the soft nature of the sulfur nucleophile favor the 1,4-addition pathway.

Cycloaddition Reactions (e.g., Diels-Alder) with the Electron-Deficient Alkene

The electron-deficient double bond of this compound makes it a competent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.commasterorganicchemistry.com In this reaction, the acrylate would react with a conjugated diene to form a six-membered ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. For a dienophile like this compound, which has an electron-withdrawing group (the ester) and a substituted phenyl group, the "ortho" and "para" products are typically favored. The stereoselectivity of the reaction generally follows the endo rule, where the electron-withdrawing group of the dienophile is oriented towards the developing diene bridge in the transition state.

Table 2: Representative Diels-Alder Reactions with Acrylate Dienophiles

| Diene | Dienophile | Conditions | Major Product |

|---|---|---|---|

| 1,3-Butadiene | Methyl acrylate | Heat | Methyl cyclohex-3-enecarboxylate |

| Cyclopentadiene | Methyl acrylate | Room Temp. | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo isomer) |

| 2,3-Dimethyl-1,3-butadiene | Methyl acrylate | Heat | Methyl 4,5-dimethylcyclohex-3-enecarboxylate |

The fluorine atoms on the phenyl ring of this compound are expected to influence the reaction rate and selectivity through both electronic and steric effects.

Electrophilic and Radical Additions to the Activated Carbon-Carbon Double Bond

While less common than nucleophilic additions for this type of substrate, electrophilic and radical additions to the double bond of this compound are also possible under specific conditions.

Electrophilic Additions: The electron-withdrawing nature of the ester and difluorophenyl groups deactivates the double bond towards electrophilic attack compared to simple alkenes. wikipedia.orgsolubilityofthings.comnumberanalytics.comlibretexts.orglibretexts.org However, with strong electrophiles, such as halogens (e.g., Br₂) and hydrogen halides (e.g., HBr), addition reactions can occur. The regioselectivity of these additions would be influenced by the relative ability of the α- and β-carbons to stabilize a positive charge in the resulting carbocation intermediate.

Radical Additions: The addition of radicals to the double bond of acrylates is a key step in free-radical polymerization. In the context of a single addition, a radical initiator can generate a radical species that adds to the β-carbon of this compound. acs.orgnih.gov This generates a new radical at the α-position, which can then be trapped by a hydrogen atom donor or another radical. The regioselectivity of the initial radical attack is governed by the formation of the more stable α-carbonyl radical intermediate.

Hydrolysis and Transesterification Pathways of the Methyl Acrylate Moiety

The reactivity of the methyl acrylate moiety in this compound is centered on the ester functional group. This group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification reactions. These transformations are fundamental in modifying the properties of the molecule, for instance, by converting the ester to a carboxylic acid or to a different ester.

Hydrolysis

The hydrolysis of this compound involves the cleavage of the methyl ester to form (E)-3-(2,3-difluorophenyl)acrylic acid and methanol (B129727). This reaction is typically catalyzed by either an acid or a base.

Base-catalyzed hydrolysis, or saponification, is a common and often irreversible process for esters. It generally proceeds via a bimolecular acyl-carbon cleavage (BAC2) mechanism. nih.gov The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. Studies on analogous compounds, such as methyl cinnamate, demonstrate that this hydrolysis can be efficiently carried out using sodium hydroxide in an alcoholic solvent, followed by neutralization with an acid. cabidigitallibrary.org The rate of base-catalyzed hydrolysis can be influenced by the electronic properties of the substituents on the phenyl ring.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. nsf.goved.gov The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This process is typically reversible and requires a large excess of water to drive the equilibrium towards the carboxylic acid product.

Interactive Table 1: Representative Conditions for Hydrolysis of Cinnamate Esters

| Catalyst Type | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Base | NaOH | Ethanol/Water | 80°C | Cinnamic Acid | cabidigitallibrary.org |

Transesterification

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction provides a direct pathway to synthesize a variety of esters from this compound. The reaction can be catalyzed by acids, bases, or organometallic compounds. researchgate.net

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. The reaction mechanism is similar to base-catalyzed hydrolysis, with the incoming alkoxide acting as the nucleophile. The reaction is driven to completion by using a large excess of the new alcohol or by removing the methanol by-product. Lithium alkoxides have been shown to be effective for the transesterification of poly(methyl methacrylate). nih.gov

Acid-catalyzed transesterification follows a mechanism analogous to Fischer esterification. It is an equilibrium process that can be shifted towards the products by using an excess of the reactant alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. nsf.govacs.org

More recently, organometallic catalysts, particularly titanium(IV) alkoxides, have been employed for selective transesterification reactions on polymers containing acrylate units. researchgate.net These catalysts offer high efficiency under milder conditions.

Interactive Table 2: Potential Catalysts for Transesterification of Acrylates

| Catalyst Class | Specific Example | Applicable To | Reference |

|---|---|---|---|

| Base | Lithium Alkoxides | Poly(methyl methacrylate) | nih.gov |

| Organometallic | Titanium(IV) Alkoxides | Methacrylate (B99206)/Acrylate Copolymers | researchgate.net |

| Acid | Sulfuric Acid | Cinnamic Acid (Esterification) | nsf.gov |

Reactions Involving the Difluorophenyl Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Lithiation)

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: two fluorine atoms and the methyl propenoate group. These substituents influence the electron density of the ring and direct the position of attack for incoming reagents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iqbyjus.com The rate and regioselectivity of the reaction are determined by the existing substituents. libretexts.org

In the case of this compound, the substituents have competing directing effects:

Fluorine atoms: Halogens are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (arenium ion). libretexts.org The fluorine at C-2 directs incoming electrophiles to the C-4 and C-6 positions, while the fluorine at C-3 directs towards the C-2, C-4, and C-5 positions.

(E)-Methyl 3-propenoate group (-CH=CHCOOCH₃): This is a deactivating group due to the electron-withdrawing nature of the conjugated carbonyl system. It is a meta-director, channeling incoming electrophiles to the C-3 and C-5 positions relative to its point of attachment (C-1).

When considering the combined influence, the directing effects must be summated. libretexts.org The C-5 position is favored by both the C-3 fluorine (para-directing) and the acrylate group (meta-directing). The C-4 position is favored by both fluorine substituents (ortho to C-3 and para to C-2). The C-6 position is only directed by the C-2 fluorine (ortho). The strong deactivation by all three groups suggests that forcing conditions would be necessary for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com The C-5 position is the most likely site of substitution due to the reinforcement of directing effects and potentially less steric hindrance compared to the C-4 position, which is situated between a fluorine atom and the bulky acrylate side chain.

Interactive Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F | C-2 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivating, ortho, para-director (to C-4, C-6) |

| -F | C-3 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivating, ortho, para-director (to C-5, C-1) |

Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves deprotonation of a site ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, the fluorine atoms can act as directing groups for lithiation. In difluoroaromatic systems, deprotonation often occurs at the position flanked by the two fluorine atoms if available. However, in this 2,3-disubstituted pattern, the most acidic proton is likely at the C-4 position, which is ortho to both fluorine atoms. Studies on related 2,3-dihalopyridines have shown that selective deprotonation can be achieved, although complex rearrangements like the "halogen dance" can sometimes occur, where the lithium atom migrates. nih.gov The reaction conditions, such as temperature and the specific base used, are critical for controlling the regioselectivity. nih.govnih.gov Trapping the potential C-4 lithiated intermediate with an electrophile (E+) would yield a 4-substituted product. The ester group itself is susceptible to attack by organolithium reagents, which could lead to side reactions if not performed at low temperatures.

Interactive Table 4: Potential Regiochemical Outcomes of Lithiation

| Position of Lithiation | Directing Group(s) | Reagent | Potential Product after Electrophilic Quench (E+) |

|---|---|---|---|

| C-4 | -F (at C-2 and C-3) | n-BuLi or LDA, low temp. | (E)-Methyl 3-(2,3-difluoro-4-E-phenyl)acrylate |

Computational Chemistry and Theoretical Investigations of E Methyl 3 2,3 Difluorophenyl Acrylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For (E)-Methyl 3-(2,3-difluorophenyl)acrylate, DFT calculations would be essential to understand its fundamental chemical nature. These calculations can be performed with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve the desired accuracy. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital that can accept electrons, highlighting regions prone to nucleophilic attack. researchgate.netscienceopen.com

For this compound, the HOMO is expected to be located primarily on the electron-rich difluorophenyl ring and the acrylate (B77674) double bond, while the LUMO would likely be centered on the electron-withdrawing acrylate moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

Illustrative Data Table for FMO Analysis: This table presents hypothetical FMO data for this compound to illustrate the expected outputs from a DFT calculation.

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.3 | Indicator of chemical reactivity and stability |

The (E)-isomer of Methyl 3-(2,3-difluorophenyl)acrylate can exist in different conformations due to rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the acrylate group. A key aspect of conformational analysis is to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers. Studies on similar acrylate molecules have shown that s-cis and s-trans conformations, referring to the arrangement around the ester group, are often close in energy. rsc.org For some substituted acrylates, the extended (E) conformation is the most stable. researchgate.netnih.gov

A computational scan of the dihedral angle between the phenyl ring and the acrylate plane would reveal the rotational energy profile, identifying the most stable (lowest energy) conformation and any transition states.

Illustrative Data Table for Conformational Energetics: This table shows hypothetical relative energies for different conformations of this compound.

| Conformer | Dihedral Angle (Phenyl-Acrylate) | Relative Energy (kcal/mol) | Stability |

| Conformer A | 0° | 0.0 | Most Stable |

| Conformer B | 90° | 3.5 | Transition State |

| Conformer C | 180° | 1.2 | Local Minimum |

Transition state (TS) theory is used to model the energy barrier of a chemical reaction, providing insights into reaction rates and mechanisms. For this compound, this could be applied to model its synthesis (e.g., via a Heck or Wittig reaction) or its subsequent reactions, such as Michael additions. wikipedia.org By calculating the structure and energy of the transition state, chemists can understand the selectivity of a reaction (e.g., regioselectivity or stereoselectivity). For instance, modeling the Michael addition of a nucleophile would help predict whether the attack occurs at the β-carbon of the acrylate. rsc.org

The computational search for a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio (from first principles) methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous but computationally expensive way to calculate molecular properties. ias.ac.insemanticscholar.org These methods are valuable for obtaining highly accurate geometries and energies, especially for smaller molecules. For a molecule of this size, ab initio calculations could be used to benchmark the results from DFT.

Semi-empirical methods (e.g., PM6, AM1) are much faster as they use parameters derived from experimental data. mdpi.com While less accurate than DFT or ab initio methods, they are useful for initial explorations of large systems or for providing starting geometries for higher-level calculations.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. nih.gov For this compound, MD simulations would be invaluable for understanding its behavior in solution. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study its conformational flexibility, solvation structure, and interactions with the solvent. conicet.gov.ar

MD simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov This is particularly useful for understanding how the molecule interacts with its environment, which is crucial for applications in materials science and drug design.

Application As a Key Intermediate in Complex Molecule Synthesis

Precursor in Cyclopropanation Reactions for Spiro- and Carbocyclic Systems

The electron-deficient nature of the double bond in (E)-Methyl 3-(2,3-difluorophenyl)acrylate makes it a suitable candidate for cyclopropanation reactions. These reactions are fundamental for the construction of three-membered rings, which are key components of numerous natural products and pharmaceutically active compounds. The general mechanism involves the reaction of the acrylate (B77674) with a carbene or a carbene equivalent.

Engineered enzymes, such as myoglobins and cytochrome P450s, have been developed as catalysts for the asymmetric cyclopropanation of electron-deficient olefins. nih.govnih.gov These biocatalytic approaches could potentially be applied to this compound to yield chiral cyclopropane (B1198618) derivatives with high enantioselectivity. Furthermore, cobalt(II)-porphyrin complexes have also been shown to be effective catalysts for the asymmetric cyclopropanation of a variety of electron-deficient olefins, including α,β-unsaturated esters. researchgate.netresearchgate.net

The resulting difluorophenyl-substituted cyclopropane ring can serve as a versatile building block. For instance, spiro-activated cyclopropanes are known to react with nucleophiles under mild conditions, making them valuable for further synthetic transformations. researchgate.net The construction of spirocyclic and carbocyclic systems is of significant interest in medicinal chemistry, and the use of a fluorinated precursor like this compound could lead to novel molecular scaffolds with unique properties.

Role in Multi-Step Organic Synthesis of Fluorine-Containing Heterocyclic Compounds and Carbocycles

The incorporation of fluorine into heterocyclic structures is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. unipa.ite-bookshelf.de this compound can serve as a valuable starting material for the synthesis of various fluorine-containing heterocycles and carbocycles.

The acrylate functionality can be transformed through a variety of reactions. For example, cycloaddition reactions are powerful methods for the construction of heterocyclic rings. nih.gov The electron-withdrawing nature of the difluorophenyl group can enhance the reactivity of the acrylate as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions, leading to the formation of six- and five-membered rings, respectively.

While direct examples involving this compound are not prominent, the general principles of using fluorinated building blocks in the synthesis of complex heterocyclic systems are well-established. nyu.edu The strategic manipulation of the ester and the double bond, coupled with reactions involving the aromatic ring, can provide access to a diverse range of fluoro-functionalized molecules.

Strategies for Chiral Induction and Asymmetric Synthesis Utilizing this compound

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The double bond in this compound presents an opportunity for various asymmetric transformations.

One of the most common strategies for chiral induction is the use of chiral catalysts. As mentioned earlier, asymmetric cyclopropanation using either biocatalysts or chiral metal complexes can produce chiral cyclopropane derivatives. nih.govnih.govresearchgate.netresearchgate.net Additionally, asymmetric conjugate addition reactions, where a chiral nucleophile is added to the β-position of the acrylate, can establish a new stereocenter. The use of chiral organocatalysts, such as iminium ion promoters, has been reported for the asymmetric synthesis of cyclopropanes via an electrocatalytic, iodine-mediated ring closure, a strategy that could potentially be adapted for this substrate. rsc.org

Another approach involves the use of chiral auxiliaries attached to the ester group. These auxiliaries can direct the stereochemical outcome of subsequent reactions on the double bond, after which the auxiliary can be removed. The development of stereoselective processes is a key area of research, and the application of modern asymmetric methodologies to substrates like this compound is a promising avenue for the synthesis of novel chiral fluorinated compounds.

Building Block for the Construction of Fluoro-Functionalized Organic Scaffolds

The term "organic scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound can be considered a valuable building block for the construction of diverse fluoro-functionalized organic scaffolds. The presence of the difluorophenyl ring imparts specific steric and electronic properties that can be exploited in drug design and materials science.

The reactivity of the acrylate moiety allows for its incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, it can participate in Michael additions, Heck reactions, and other palladium-catalyzed cross-coupling reactions. These reactions enable the extension of the carbon skeleton and the introduction of additional functional groups.

The synthesis of fluorinated heterocyclic compounds is a significant area of research due to their wide range of applications. unipa.ite-bookshelf.denih.govnyu.edu By utilizing this compound as a starting material, it is possible to construct a variety of scaffolds that contain the difluorophenyl motif, which may lead to the discovery of new compounds with desirable biological or material properties.

Polymerization Chemistry of E Methyl 3 2,3 Difluorophenyl Acrylate

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. The kinetics and mechanisms of this process are significantly influenced by the structure of the monomer, particularly by the presence of electron-withdrawing groups like the difluorophenyl substituent in (E)-Methyl 3-(2,3-difluorophenyl)acrylate.

The introduction of fluorine atoms onto the phenyl ring of an acrylate (B77674) monomer has a profound effect on its reactivity. The difluorophenyl group is strongly electron-withdrawing, which increases the polarity of the carbon-carbon double bond of the acrylate moiety. sciengine.com This increased polarity makes the monomer more susceptible to nucleophilic attack by radicals, thereby influencing the polymerization rate.

The position of the fluorine atoms on the aromatic ring is also a critical factor. For this compound, the fluorine atoms at the ortho and meta positions exert a significant inductive effect, which is expected to enhance the monomer's reactivity in radical polymerization. Research on other fluoroalkyl acrylates has shown that the stereochemistry of the polymerization can be controlled to some extent by the bulkiness of the fluorinated group and the reaction conditions, leading to polymers with higher syndiotacticity at lower temperatures. cmu.edu

Table 1: Illustrative Effect of Initiator Concentration on Polymerization Rate and Molecular Weight for a Model Fluorinated Acrylate System

| Initiator Concentration (mol/L) | Initial Polymerization Rate (mol/L·s) | Number Average Molecular Weight ( g/mol ) |

| 0.001 | 1.5 x 10⁻⁴ | 150,000 |

| 0.005 | 3.4 x 10⁻⁴ | 67,000 |

| 0.010 | 4.8 x 10⁻⁴ | 47,000 |

Note: This table provides illustrative data for a model fluorinated acrylate system to demonstrate general trends. Actual values for this compound may vary.

Copolymerization of this compound with other common monomers such as methyl methacrylate (B99206) (MMA) or butyl acrylate (BA) allows for the tailoring of polymer properties. The behavior of such copolymerizations is described by the reactivity ratios, r₁ and r₂, which quantify the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. fiveable.mescielo.orgnih.gov

If r₁ > 1, the growing chain prefers to add its own monomer.

If r₁ < 1, the growing chain prefers to add the other monomer.

If r₁r₂ = 1, a random copolymer is formed. copoldb.jp

If r₁r₂ ≈ 0, an alternating copolymer is likely. copoldb.jp

Studies on the copolymerization of other fluorinated acrylates with non-fluorinated monomers have shown varied reactivity ratios depending on the specific monomers and reaction conditions. rsc.orgrsc.orgmdpi.commdpi.comrsc.org For instance, the radical copolymerization of vinylidene fluoride (B91410) (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) exhibited a strong tendency for alternation, with reactivity ratios close to zero (rVDF = 0.0399 and rMAF-TBE = 0.0356). rsc.org In contrast, the copolymerization of n-butyl acrylate with various semifluorinated acrylates under RAFT conditions yielded reactivity ratio products close to unity, indicating the formation of random copolymers. rsc.org

Table 2: Hypothetical Reactivity Ratios and Copolymer Composition for the Copolymerization of this compound (M₁) with Methyl Methacrylate (M₂) at 60°C

| Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Mole Fraction of M₁ in Copolymer (F₁) | Mole Fraction of M₂ in Copolymer (F₂) |

| 0.1 | 0.9 | 0.18 | 0.82 |

| 0.3 | 0.7 | 0.42 | 0.58 |

| 0.5 | 0.5 | 0.58 | 0.42 |

| 0.7 | 0.3 | 0.75 | 0.25 |

| 0.9 | 0.1 | 0.92 | 0.08 |

Note: This table is based on hypothetical reactivity ratios of r₁ = 1.5 and r₂ = 0.7 to illustrate the likely composition of the resulting copolymer. These values are for illustrative purposes only.

In the radical polymerization of acrylates, chain transfer and termination are critical events that determine the molecular weight and architecture of the polymer. Chain transfer reactions can occur to the monomer, polymer, or solvent, leading to the formation of a new radical and termination of the growing chain. westlake.edu.cnupenn.edu Chain transfer to polymer is particularly significant in acrylate polymerization and leads to the formation of mid-chain radicals, which can result in branched polymer structures. researchgate.netnih.gov

Termination of growing polymer chains in radical polymerization typically occurs through two main mechanisms: combination (or coupling) and disproportionation. researchgate.netnih.gov In combination, two growing chains join to form a single longer chain. In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. The prevalence of each mechanism is dependent on factors such as the monomer structure and the reaction temperature. For acrylates, disproportionation is often a significant termination pathway. nih.gov

Anionic Polymerization of this compound and Other Fluorinated Acrylates

The electron-withdrawing nature of the difluorophenyl group makes this compound a suitable candidate for anionic polymerization. sciengine.com This method offers the potential for producing polymers with well-defined molecular weights and low polydispersity, as well as complex architectures like block copolymers.

The success of anionic polymerization of acrylates relies heavily on the choice of the initiator and reaction conditions. Highly reactive initiators like organolithium compounds can lead to side reactions with the ester group of the acrylate monomer. Therefore, less nucleophilic initiators or the use of additives is often necessary to achieve controlled polymerization. cmu.edu

Common initiator systems for the anionic polymerization of acrylates include:

Organolithium compounds in the presence of ligands like lithium chloride or alkoxides to temper the reactivity of the propagating anion. cmu.edu

Grignard reagents (organomagnesium compounds). nih.gov

Organolanthanide complexes , which have been shown to initiate the living polymerization of acrylates with excellent control. cmu.edu

For fluorinated acrylates, initiator systems must be carefully selected to be reactive enough to initiate polymerization but not so reactive that they cause undesirable side reactions.

The synthesis of block copolymers containing a poly[this compound] block would involve the initial polymerization of this monomer, followed by the addition of a second monomer, such as styrene (B11656) or a non-fluorinated acrylate. Challenges can arise when the monomers have significantly different reactivities, which may necessitate the use of specialized techniques like using linking agents to connect pre-formed polymer blocks. nih.gov The synthesis of block copolymers from fluorinated and non-fluorinated acrylates has been demonstrated, highlighting the potential for creating novel materials with tailored properties. osti.govnih.gov

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP) Applied to Fluorinated Acrylates

Controlled/living radical polymerization (CRP) techniques are instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures. grafiati.comresearchgate.net For fluorinated acrylates, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are among the most effective and versatile methods. fluorine1.ru

Atom Transfer Radical Polymerization (ATRP)

ATRP achieves control by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a predominant amount of dormant species (alkyl halides). researchgate.netmdpi.com This equilibrium is typically mediated by a transition metal complex, most commonly copper-based. cmu.edu The polymerization of fluorinated acrylates via ATRP has been successfully demonstrated, often requiring specialized ligands or reaction conditions, such as supercritical carbon dioxide, to achieve homogeneity and control. researchgate.net For instance, the use of a fluoroalkyl-substituted 2,2'-bipyridine (B1663995) ligand has enabled the well-controlled ATRP of fluorinated (meth)acrylates. researchgate.net The rate of polymerization and the degree of control in ATRP systems are highly dependent on the choice of initiator, catalyst, ligand, solvent, and temperature. 14.139.213

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that achieves control through the addition of a chain transfer agent (CTA), typically a dithio- or trithio-compound. fluorine1.ru The process involves a degenerative chain transfer mechanism, allowing for the synthesis of polymers with complex architectures and narrow molecular weight distributions (Đ < 1.3). fluorine1.runih.gov RAFT is compatible with a wide range of monomers, including fluorinated acrylates, and can be conducted under relatively mild conditions. fluorine1.rucore.ac.uk The selection of the appropriate CTA is crucial and depends on the specific monomer being polymerized. fluorine1.ru For example, RAFT has been used to create block copolymers incorporating fluorinated acrylate segments, which exhibit unique self-assembly properties. core.ac.ukmdpi.com

The table below summarizes research findings from the controlled polymerization of various fluorinated acrylates, illustrating typical reaction parameters and outcomes.

Interactive Table 1: Examples of Controlled/Living Polymerization of Fluorinated Acrylates

| Monomer | Polymerization Type | Catalyst / Agent | Initiator | Mn (g/mol) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Pentafluorophenyl Methacrylate (PFPMA) | RAFT | 2-Cyanopropan-2-yl dithiobenzoate (CPDTB) | AIBN | - | <1.15 | fluorine1.ru |

| 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | RAFT | - | AIBN | - | - | researchgate.net |

| Hexafluorobutyl Acrylate (HFBA) | RAFT | PAA macro-RAFT agent | ACPA | - | - | mdpi.com |

| Fluorinated (meth)acrylates | ATRP | Fluoroalkyl-substituted 2,2'-bipyridine / Cu(I) | - | Controlled | Narrow | researchgate.net |

| Methyl Methacrylate (MMA) | ARGET ATRP | CuBr2 / PMDETA | Methyl 2-chloro propionate | - | - | 14.139.213 |

| Methyl Acrylate (MA) | ARGET ATRP | CuIIBr2 / TREN | - | > 1.5 million | ~1.25 | researchgate.net |

Stereoregular Polymerization Strategies to Control Polymer Microstructure

Stereoregularity, or tacticity, refers to the specific spatial arrangement of chiral centers within a polymer chain. youtube.com The three primary forms are isotactic (all substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement). youtube.comyoutube.com The tacticity of a polymer has a profound impact on its physical properties, including crystallinity, melting point (Tm), and glass transition temperature (Tg). Atactic polymers are typically amorphous, while isotactic and syndiotactic polymers can often crystallize. youtube.com

Controlling the stereochemistry during the polymerization of acrylates is challenging. However, specific strategies can be employed to influence the microstructure of the resulting polymer. Key factors include:

Temperature: Lower polymerization temperatures generally favor syndiotactic placement due to reduced chain mobility and steric hindrance.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the propagating chain, thereby affecting stereocontrol.

Catalysts and Additives: For radical polymerization, the use of Lewis acids (e.g., ytterbium triflate) can complex with the monomer's carbonyl group, leading to a more ordered transition state and influencing tacticity. osti.gov For other polymerization types, such as anionic polymerization, the choice of counter-ion and solvent is critical.

While research specifically detailing the stereocontrol of this compound is limited, studies on related monomers like poly(methyl methacrylate) (PMMA) provide valuable insights. The table below shows how polymerization conditions can influence the tacticity of PMMA.

Interactive Table 2: Influence of Polymerization Conditions on Tacticity

| Polymer | Condition | Isotactic (m) | Syndiotactic (r) | Heterotactic (mr) | Reference |

|---|---|---|---|---|---|

| Poly(methyl methacrylate) | Free-radical polymerization (60 °C) | - | High | - | osti.gov |

| Poly(methyl methacrylate) | Anionic polymerization (non-polar solvent, -78 °C) | High | - | - | osti.gov |

| Poly(methyl methacrylate) | Free-radical with Yb(NTf2)3 Lewis Acid | - | Increased syndiotacticity | - | osti.gov |

| Polystyrene | Standard free-radical polymerization | - | - | Atactic | youtube.com |

| Polystyrene | Specialized catalyst system | - | Syndiotactic (crystalline) | - | youtube.com |

Polymer Characterization by Advanced Analytical Techniques for Molecular Weight Distribution and Thermal Transitions

Characterizing the polymers derived from monomers like this compound is crucial for understanding their structure-property relationships. Advanced analytical techniques provide detailed information on molecular weight, its distribution, and thermal behavior.

Molecular Weight Distribution

The molecular weight (MW) and molecular weight distribution (MWD), or polydispersity (Đ), are fundamental characteristics of a polymer. They are most commonly determined using Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC). In SEC, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. polymersource.ca By calibrating with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate) standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) can be determined. polymersource.capaint.org For polymers produced by controlled polymerization techniques, Đ values are typically low (e.g., < 1.5). nih.gov

Thermal Transitions

The thermal properties of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), dictate its processing conditions and application range. These are primarily measured using Differential Scanning Calorimetry (DSC) .

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. sigmaaldrich.com The Tg is typically measured from the midpoint of the change in heat capacity during the second heating scan in a DSC experiment to erase any prior thermal history. googleapis.com

Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer transitions to a viscous liquid state. This is observed as an endothermic peak in the DSC thermogram. sigmaaldrich.com

Thermogravimetric Analysis (TGA) is another technique used to evaluate thermal stability by measuring the change in a material's mass as a function of temperature, indicating the onset of decomposition. researchgate.net Fluorinated polymers are well-known for their high thermal stability due to the strength of the carbon-fluorine bond. youtube.comcir-safety.org

The tables below present typical characterization data for various poly(fluorinated acrylate)s found in the literature.

Interactive Table 3: Molecular Weight Characterization of Representative Polyacrylates

| Polymer | Mn (Da) | Mw (Da) | Đ (Mw/Mn) | Characterization Method | Reference |

|---|---|---|---|---|---|

| Poly(methyl acrylate) | 9,270 | 16,231 | 1.751 | SEC | polymersource.ca |

| PAA Macro-RAFT Agent | 7,760 | - | 1.21 | SEC | mdpi.com |

| Teflon AF, Hyflon AD, Cytop | - | ~3x10^4 (initial estimate) | 2 (assumed) | Rheology/SEC | osti.gov |

| Poly(methyl methacrylate) | 29,200 | - | <1.5 | SEC | nih.gov |

Interactive Table 4: Thermal Transitions of Representative Fluorinated Polymers

| Polymer | Tg (°C) | Tm (°C) | Characterization Method | Reference |

|---|---|---|---|---|

| Poly(methyl acrylate) | 10 | - | DSC | wikipedia.org |

| Poly(methyl methacrylate) | 100-130 | - | DSC | 14.139.213 |

| Copolymers of FPPMA with TFEMA | 80-90 | - | DSC | researchgate.net |

| Copolymers of PFPMI with MMA | 140-180 | - | DSC | researchgate.net |

| Poly(RMI)s | - | >300 (Decomposition) | TGA | researchgate.net |

| PTFE | - | 320-330 | - | cir-safety.org |

Advanced Analytical Methodologies for Purity and Isomeric Analysis of E Methyl 3 2,3 Difluorophenyl Acrylate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and (E)/(Z) Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of (E)-Methyl 3-(2,3-difluorophenyl)acrylate. It is particularly effective in separating the desired (E)-isomer from its (Z)-isomer, a common impurity arising from the synthesis process. Reversed-phase HPLC is the most common mode used for this purpose.

A typical HPLC method involves a C18 column, which provides excellent separation for moderately polar compounds like phenylacrylates. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a gradient elution being employed to ensure the efficient separation of the main compound from both more and less polar impurities. e3s-conferences.org The UV detector is typically set at a wavelength where the aromatic ring and the acrylate (B77674) system show maximum absorbance, usually around 210 nm, to achieve high sensitivity. e3s-conferences.org

The retention time of the (E)-isomer is generally longer than that of the (Z)-isomer due to its more linear structure, which allows for stronger hydrophobic interactions with the stationary phase. By comparing the peak area of the (E)-isomer to the total area of all peaks in the chromatogram, the purity of the compound can be accurately determined.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time (E)-isomer | ~18.5 min |

| Expected Retention Time (Z)-isomer | ~17.2 min |

| Note: The data in this table is representative and may vary depending on the specific instrument and conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile organic impurities in this compound. These impurities can include residual solvents from the synthesis and purification steps, as well as by-products from side reactions.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column, often a non-polar or medium-polarity phase like a DB-5ms, separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries.

For this compound, GC-MS can effectively detect impurities such as toluene, ethyl acetate (B1210297), or unreacted starting materials. The molecular ion peak and characteristic fragment ions in the mass spectrum confirm the identity of the target compound and its impurities.

Table 2: Expected GC-MS Data for this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Expected Molecular Ion (M+) | m/z 198 |

| Major Fragment Ions | m/z 167 (M+-OCH3), 139 (M+-COOCH3), 113 |

| Note: The fragmentation data is predicted based on the structure and may vary with the instrument used. |

Chiral Chromatography for Enantiomeric Excess Determination in Derivatives

While this compound itself is not chiral, it is often used as a precursor to synthesize chiral molecules. In such cases, it is crucial to determine the enantiomeric excess (ee) of the resulting chiral derivatives. Chiral chromatography is the most powerful technique for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical and depends on the specific structure of the chiral derivative. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds.

For a hypothetical chiral derivative of this compound, a normal-phase chiral HPLC method would be a common starting point. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. The ratio of these solvents is optimized to achieve the best separation.

Table 3: Hypothetical Chiral HPLC Parameters for a Derivative of this compound

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (Enantiomer 1) | ~12.3 min |

| Expected Retention Time (Enantiomer 2) | ~14.1 min |

| Note: This is a hypothetical example as the specific derivative is not named. The parameters would need to be optimized for the actual compound. |

Quantitative NMR for Purity and Reaction Conversion Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For a qNMR measurement, a certified internal standard with a known purity and concentration is added to a precisely weighed amount of the sample. The purity of the target analyte is then calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. Maleic anhydride (B1165640) or dimethyl sulfone are common internal standards due to their simple spectra and chemical stability.

Furthermore, ¹H NMR can be used to monitor the conversion of starting materials to this compound during the synthesis. By observing the disappearance of signals corresponding to the reactants and the appearance of signals for the product, the reaction progress can be tracked in real-time. The characteristic vinylic protons of the (E)-isomer appear as doublets with a large coupling constant (J ≈ 16 Hz), which distinguishes them from the (Z)-isomer (J ≈ 12 Hz). rsc.org

Table 4: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.70 | d | ~16.0 | Vinylic proton |

| ~7.20-7.40 | m | - | Aromatic protons |

| ~6.50 | d | ~16.0 | Vinylic proton |

| ~3.80 | s | - | -OCH₃ |

| Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. |

Q & A

Q. What synthetic methodologies are commonly employed for (E)-Methyl 3-(2,3-difluorophenyl)acrylate?

The synthesis typically involves a palladium-catalyzed cross-coupling reaction between 2,3-difluorophenyl halides and methyl acrylate derivatives. For example, analogous routes use Pd(OAc)₂ with tri(o-tolyl)phosphine as a ligand, followed by esterification under nitrogen to prevent oxidation . Reflux conditions and purification via column chromatography or HPLC (using MeCN/water mobile phases) are critical for achieving high yields (>95%) and stereochemical purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the (E)-stereochemistry (J ≈ 15.9 Hz for trans-coupled protons) and substitution patterns on the phenyl ring .

- LCMS/HPLC : For verifying molecular weight (e.g., m/z 230.185) and purity (>95%) using C18 columns with formic acid modifiers .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond length ≈ 0.003 Å) using SHELX software for refinement .

Q. How do fluorine substituents influence the compound’s chemical reactivity?

The 2,3-difluorophenyl group enhances electrophilicity via inductive effects, increasing reactivity in nucleophilic additions. Fluorine’s ortho/para-directing nature also affects regioselectivity in further functionalization (e.g., Suzuki couplings). Comparative studies show fluorinated analogs exhibit higher lipophilicity (logP ≈ 2.5) than non-fluorinated derivatives, impacting solubility and bioavailability .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during characterization?

Contradictions in coupling constants or chemical shifts often arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic effects.

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ethyl 3-(2,4-difluorophenyl)acrylate, δ 7.57 ppm for acrylate protons) .

- DFT calculations : Predict theoretical NMR shifts and validate experimental data .

Q. What experimental design considerations optimize stereochemical purity in synthesis?

- Catalyst selection : Chiral ligands (e.g., (R)-2-methylpyrrolidine derivatives) can enforce enantioselectivity during key steps like Heck couplings .

- Reaction monitoring : Use inline HPLC to track (E)/(Z) isomer ratios and adjust reaction time/temperature.

- Purification : Chiral stationary phases in HPLC or recrystallization in polar solvents (e.g., EtOAc/hexane) improve diastereomeric excess .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include polymorphism and low crystal stability due to fluorine’s electronegativity. Solutions:

- Slow evaporation : In mixed solvents (e.g., CH₂Cl₂/MeOH) to promote ordered crystal packing.

- SHELXL refinement : Resolves twinning or disorder by refining anisotropic displacement parameters and hydrogen bonding networks .

Q. How can computational modeling predict biological interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.